molecular formula C8H11BrClN B1374676 2-(3-Bromophenyl)ethanamine hydrochloride CAS No. 215797-57-2

2-(3-Bromophenyl)ethanamine hydrochloride

Cat. No.: B1374676
CAS No.: 215797-57-2
M. Wt: 236.53 g/mol
InChI Key: JOMPYVLDZUHKSR-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)ethanamine hydrochloride is an organic compound with the molecular formula C8H11BrClN. It is a white to yellow solid that is soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)ethanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromophenyl)ethanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)ethanamine hydrochloride
  • 2-(4-Bromophenyl)ethanamine hydrochloride
  • 2-(3-Chlorophenyl)ethanamine hydrochloride

Uniqueness

2-(3-Bromophenyl)ethanamine hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .

Properties

IUPAC Name

2-(3-bromophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c9-8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMPYVLDZUHKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50740343
Record name 2-(3-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50740343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215797-57-2
Record name 2-(3-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50740343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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